molecular formula C27H25N5O2 B12398846 A2AR-antagonist-1

A2AR-antagonist-1

Cat. No.: B12398846
M. Wt: 451.5 g/mol
InChI Key: WSQIOHJTYPJGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A2AR-antagonist-1 is a potent and selective antagonist of the adenosine A2A receptor. This compound has shown significant potential in various therapeutic areas, particularly in cancer immunotherapy and neurodegenerative diseases. The adenosine A2A receptor is a G protein-coupled receptor that plays a crucial role in regulating immune responses and neurotransmission. By inhibiting this receptor, this compound can modulate immune functions and enhance anti-tumor immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A2AR-antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of 1,2,4-triazole derivatives, which are known for their potent binding affinity and antagonistic activity towards adenosine receptors . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

A2AR-antagonist-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with varying degrees of antagonistic activity .

Scientific Research Applications

A2AR-antagonist-1 has a wide range of scientific research applications, including:

Mechanism of Action

A2AR-antagonist-1 exerts its effects by binding to the adenosine A2A receptor and blocking its activation. This prevents the receptor from mediating its immunosuppressive functions, thereby enhancing the activity of immune cells such as T cells and natural killer cells. The compound inhibits the accumulation of cyclic AMP (cAMP), a key signaling molecule, and blocks the downstream immunosuppressive transcription pathways . This mechanism is particularly important in the tumor microenvironment, where high levels of adenosine can suppress anti-tumor immune responses .

Properties

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

IUPAC Name

3-[2-amino-6-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methyl]-2-oxopyridin-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile

InChI

InChI=1S/C27H25N5O2/c1-17-20(15-28)7-5-9-22(17)24-14-23(30-26(29)31-24)19-10-11-32(25(33)13-19)16-18-6-4-8-21(12-18)27(2,3)34/h4-14,34H,16H2,1-3H3,(H2,29,30,31)

InChI Key

WSQIOHJTYPJGNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=NC(=NC(=C2)C3=CC(=O)N(C=C3)CC4=CC(=CC=C4)C(C)(C)O)N)C#N

Origin of Product

United States

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